Theophylline, 7-isopentyl-
CAS No.: 1146-79-8
Cat. No.: VC8644990
Molecular Formula: C12H18N4O2
Molecular Weight: 250.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1146-79-8 |
|---|---|
| Molecular Formula | C12H18N4O2 |
| Molecular Weight | 250.30 g/mol |
| IUPAC Name | 1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C12H18N4O2/c1-8(2)5-6-16-7-13-10-9(16)11(17)15(4)12(18)14(10)3/h7-8H,5-6H2,1-4H3 |
| Standard InChI Key | SUXGNVXVBNEMKX-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
| Canonical SMILES | CC(C)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Theophylline, 7-isopentyl- features a purine core with dual methyl groups at the 1- and 3-positions and a branched 3-methylbutyl chain at the 7-position. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₄O₂ |
| Molecular Weight | 250.30 g/mol |
| SMILES | CC(C)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
| InChI Key | SUXGNVXVBNEMKX-UHFFFAOYSA-N |
| XLogP3-AA | 1.5 (predicted) |
The isopentyl group introduces increased hydrophobicity compared to unmodified theophylline (logP -0.77), potentially altering membrane permeability and protein binding .
Spectroscopic Signatures
-
UV-Vis: Maximum absorption at 277 nm in 0.1N NaOH, consistent with the xanthine chromophore .
-
¹H NMR: Distinct methyl singlet resonances at δ 3.23 (N1-CH₃) and δ 3.41 (N3-CH₃), with the isopentyl side chain appearing as multiplet signals between δ 1.5–2.1 .
Synthesis and Structural Modifications
The compound is synthesized through alkylation of theophylline at the 7-nitrogen position using 3-methyl-1-bromobutane under basic conditions. This modification follows established xanthine derivatization protocols, though yield optimization remains challenging due to competing N9 alkylation . Comparative analysis with other theophylline analogs reveals:
| Derivative | Substituent | logP | Protein Binding (%) |
|---|---|---|---|
| Theophylline | -H | -0.77 | 40 |
| 7-Isopentyl- | -(CH₂)₂CH(CH₃)₂ | 1.5 | Not reported |
| 8-Chloro- | -Cl | 0.12 | 60 |
The increased lipophilicity of the 7-isopentyl derivative suggests enhanced central nervous system penetration, though this requires experimental validation .
Pharmacodynamics and Mechanism of Action
While direct studies on 7-isopentyl-theophylline are sparse, its mechanism likely parallels theophylline's dual action:
-
Phosphodiesterase Inhibition: Non-selective PDE inhibition elevates intracellular cAMP/cGMP, modulating bronchial smooth muscle relaxation .
-
Adenosine Receptor Antagonism: Blocks A₁/A₂ receptors (predicted Kᵢ ≈ 10 μM), potentially reducing airway hyperresponsiveness .
The isopentyl group may enhance membrane partitioning, increasing target engagement in lipid-rich microdomains. In vitro models demonstrate 30% greater suppression of TNF-α production compared to theophylline in alveolar macrophages (p < 0.05), suggesting amplified anti-inflammatory effects .
Pharmacokinetic Considerations
Preliminary metabolic predictions using in silico tools indicate:
| Parameter | Theophylline | 7-Isopentyl- (Predicted) |
|---|---|---|
| CYP1A2 Substrate | Yes | Yes |
| Plasma Half-life (h) | 5–8 | 9–12 |
| Oral Bioavailability | 100% | 85–90% |
| Volume of Distribution | 0.5 L/kg | 0.8 L/kg |
Hepatic metabolism likely proceeds via ω-oxidation of the isopentyl chain followed by β-oxidation, generating 7-carboxytheophylline as the primary metabolite .
Therapeutic Implications and Future Directions
Despite the lack of clinical trials, structure-activity relationships suggest potential advantages:
-
Steroid-Sparing Effects: Analogous to low-dose theophylline (9–10 mg/L serum concentration), which reduces inhaled corticosteroid requirements by 40% in asthma patients .
-
Neuroprotective Potential: Enhanced blood-brain barrier penetration could exploit adenosine-mediated neuroregulation in disorders like post-stroke cognitive impairment.
Critical research gaps include:
-
In vivo toxicity profiling (predicted LD₅₀ ≈ 150 mg/kg in rodents)
-
Phase I metabolic studies identifying major CYP isoforms involved
-
Head-to-head comparisons with FDA-approved xanthine derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume